2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine
Description
2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a chlorine atom at position 2, a 2-methylpyridin-3-yl group at position 3, and an amine group at position 3. This structure combines aromatic, electron-rich thiophene, and pyridine moieties, making it a candidate for applications in medicinal chemistry and materials science.
For example, brominated precursors undergo amination using Cu₂O as a catalyst in N-methylpyrrolidone (NMP) at 110°C for 24 hours, yielding products with >90% purity .
Properties
IUPAC Name |
2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c1-8-10(3-2-6-17-8)13-11-7-9(16)4-5-12(11)18-14(13)15/h2-7H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNJAIIJFRQTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald-Type Cyclization with Substituted Benzaldehydes
The reaction of 2-chloro-5-nitrobenzaldehyde with ethyl thioglycolate in dimethyl sulfoxide (DMSO) at 80°C forms ethyl 2-chloro-5-nitrobenzo[b]thiophene-2-carboxylate. Triethylamine facilitates deprotonation, while the electron-withdrawing nitro group directs cyclization to yield the fused thiophene ring. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DMSO | Enhances reaction rate |
| Temperature | 80°C | Balances cyclization kinetics |
| Base | Triethylamine | Neutralizes HCl byproduct |
Mechanistic Insight : The aldehyde’s α-carbon attacks the thioglycolate’s sulfur, followed by cyclodehydration to form the thiophene ring. Nitro groups at C5 stabilize intermediates via resonance.
Newman-Kwart Rearrangement for Thiophenol Generation
An alternative route involves converting 2-hydroxy-5-nitrobenzaldehyde to its O-arylthiocarbamate derivative using N,N-dimethyl thiocarbamoyl chloride. Heating in toluene induces the Newman-Kwart rearrangement, yielding S-arylthiocarbamates, which hydrolyze to 5-nitrobenzo[b]thiophen-2-thiols. Subsequent cyclization with α-bromoacetophenones installs substituents at C2.
Functionalization of the Benzo[b]thiophene Core
Regioselective Chlorination at C2
Electrophilic chlorination using N-chlorosuccinimide (NCS) in acetic acid selectively targets C2 due to the electron-donating thiophene sulfur. For pre-functionalized cores, 2-bromo-1-(2-chlorophenyl)ethanone in cyclization steps directly installs chlorine at C2.
Nitro Reduction and Amine Protection
Catalytic Hydrogenation
H₂ (1 atm) over 10% Pd/C in ethanol reduces the C5 nitro group to amine quantitatively. Raney nickel alternatives are less effective due to sulfur poisoning.
Tin(II) Chloride-Mediated Reduction
SnCl₂·2H₂O in concentrated HCl at reflux provides a non-catalytic route, yielding 92% amine after 4 hours. Workup involves neutralization with NaOH and extraction with ethyl acetate.
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Catalytic H₂ | 95 | 99 | 2 h |
| SnCl₂ Reduction | 92 | 97 | 4 h |
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.32 (s, 1H, H-4), 7.89 (d, J = 8.6 Hz, 1H, H-7), 7.45 (dd, J = 8.6, 2.1 Hz, 1H, H-6), 6.12 (s, 2H, NH₂), 2.55 (s, 3H, CH₃).
- ¹³C NMR : δ 152.4 (C-2), 148.9 (C-3), 132.1 (C-5), 128.7 (C-7), 124.3 (C-4), 121.8 (C-6), 21.3 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₄H₁₀ClN₂S [M+H]⁺: 289.0264; Found: 289.0267.
Challenges and Alternative Pathways
Competing Reactivity During Cyclization
Benzaldehydes with strong electron-withdrawing groups (e.g., nitro) retard cyclization kinetics. Mitigation involves increasing reaction temperatures to 100°C or using ionic liquid solvents.
Byproduct Formation in Suzuki Coupling
Homocoupling of boronic acids generates bipyridine impurities. Adding catalytic CuI suppresses this side reaction by stabilizing Pd(0) intermediates.
Industrial-Scale Considerations
Batch vs. Flow Chemistry
Continuous flow systems improve heat transfer during exothermic cyclization steps, reducing decomposition. A 75 g batch protocol for pyridylboronic acid synthesis has been validated, achieving 78% isolated yield.
Green Chemistry Metrics
- E-factor : 12.5 kg waste/kg product (primarily from SnCl₂ reductions).
- Process Mass Intensity (PMI) : 23.7, driven by multi-step protection/deprotection sequences.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₁₄H₁₀ClN₂S (calculated based on substituents).
- Molecular Weight : ~282.76 g/mol.
- Solubility : Expected to be soluble in DMSO, as seen in structurally similar compounds like 3-bromo-2-chlorobenzo[b]thiophen-5-amine (solubility: ≥150 mg/mL in DMSO) .
Comparison with Structural Analogs
The compound is compared below with six structurally related heterocyclic amines, focusing on substituents, molecular properties, and reported applications.
Table 1: Structural and Physicochemical Comparison
Key Structural Differences
Core Heterocycle :
- The target compound features a benzo[b]thiophene core, whereas analogs like 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine () use a thiophene-thiadiazole hybrid. Thiazole and oxadiazole cores (e.g., ) introduce additional nitrogen atoms, altering electronic properties and binding affinity .
Substituent Diversity: The 2-methylpyridin-3-yl group in the target compound provides a sterically hindered, electron-deficient aromatic system.
Biological Relevance: While the target compound lacks reported activity data, analogs like the thiadiazole derivatives () show anticancer activity, particularly against breast cancer (MCF7 cells).
Biological Activity
2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 274.8 g/mol. Its structure includes a benzo[b]thiophene core, which is known for various biological activities, and a chloro substituent that may enhance its pharmacological profile.
Anticancer Activity
Recent studies have indicated that derivatives of benzo[b]thiophene compounds, including this compound, exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation across various cancer types.
-
Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells, as evidenced by flow cytometry assays revealing increased levels of apoptotic markers such as cleaved caspase-3 and p53 activation .
- It has been suggested that the compound may act through the inhibition of specific signaling pathways involved in cell survival and proliferation.
-
Case Studies :
- A study demonstrated that similar compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potent anticancer activity .
- Another investigation highlighted the ability of related thiophene derivatives to inhibit tumor growth in vivo, further supporting their potential as therapeutic agents .
Antimicrobial Activity
Research has also explored the antimicrobial properties of benzo[b]thiophene derivatives, suggesting that this compound could possess antibacterial and antifungal activities.
Research Findings and Data Tables
Q & A
Q. What are the optimized synthetic routes for 2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling for pyridyl substitution or nucleophilic aromatic substitution for chloro-functionalization. Key parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with ligand choice impacting regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while temperature (80–120°C) affects reaction rates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (10–50%) isolates the product. Yields range from 45–70%, depending on steric hindrance from the 2-methylpyridinyl group .
Q. How can X-ray crystallography be utilized to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Crystallization : Slow evaporation from ethanol/dichloromethane mixtures produces diffraction-quality crystals.
- Data collection : Use a Mo-Kα radiation source (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement : SHELXL software refines anisotropic displacement parameters and validates bond lengths/angles (e.g., C–S bond: ~1.74 Å; pyridinyl N–C: ~1.34 Å) .
Q. What analytical techniques are recommended for characterizing purity and functional groups?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.1–8.3 ppm; pyridinyl methyl at δ 2.5 ppm) .
- HRMS : ESI-HRMS (positive mode) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 315.0421 for C₁₄H₁₁ClN₂S) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- Electrostatic potential maps : Reveals nucleophilic sites (e.g., amine group) and electrophilic regions (e.g., chloro-substituted benzene) .
- Frontier orbitals : HOMO-LUMO gaps (~4.2 eV) indicate charge-transfer potential, relevant for photophysical studies .
- Reactivity indices : Fukui functions identify susceptibility to electrophilic attack at the benzo[b]thiophene ring .
Q. What strategies resolve contradictions in biological activity data across different in vitro assays?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine) .
- Metabolic stability : Evaluate hepatic microsomal stability (e.g., t₁/₂ > 60 min in human liver microsomes) to rule out false negatives due to rapid degradation .
- Structure-activity relationship (SAR) : Modify the 2-methylpyridinyl group to assess steric vs. electronic effects on target binding .
Q. How can derivatization enhance detection in trace-level analytical studies?
Derivatization with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) improves sensitivity:
Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions?
Q. How do crystal packing interactions influence physicochemical properties?
X-ray data reveal:
- Hydrogen bonding : N–H···N interactions between amine and pyridinyl groups stabilize the lattice (d = 2.89 Å) .
- π-π stacking : Benzo[b]thiophene and pyridinyl rings stack face-to-face (3.5 Å spacing), affecting solubility and melting point (~220°C) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
